molecular formula C6H8N2O3 B1620233 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester CAS No. 98832-64-5

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester

Cat. No.: B1620233
CAS No.: 98832-64-5
M. Wt: 156.14 g/mol
InChI Key: VWZWSRVRVORAAQ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a hydroxyl group, a methyl group, and a carboxylic acid methyl ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions using appropriate oxidizing agents.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester.

    Reduction: Regeneration of the original hydroxyl group.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methyl ester groups make it a versatile intermediate for various synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 5-hydroxy-1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-3-7-4(5(8)9)6(10)11-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZWSRVRVORAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425702
Record name AC1OBGKU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98832-64-5
Record name AC1OBGKU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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